![molecular formula C19H21N3 B2558357 N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline CAS No. 433700-19-7](/img/structure/B2558357.png)

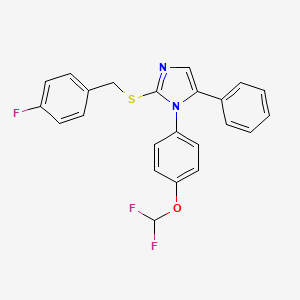

N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

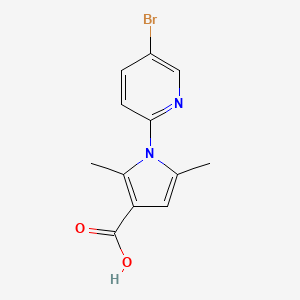

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves the treatment of N-benzyl-2-methylprop-2-en-1-amine with a mixture of concentrated sulfuric acid and 85% phosphoric acid . This reaction gives 4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, which is then reacted with aromatic carboxylic acid chlorides . The subsequent reduction affords 2-arylalkyl tetrahydroisoquinolines .Molecular Structure Analysis

The molecular formula of “N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline” is C24H25NO3 . The molecular structure is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis

The synthesis of “N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline” involves several chemical reactions, including condensation, intramolecular cyclization, and reduction .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

A density functional theory (DFT) study on bipyrazolic-type organic compounds, including N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline, highlights its potential activity as a corrosion inhibitor. The research elucidates the compound's inhibition efficiency and reactive sites, correlating parameters such as energy gap and electron transfer to its effectiveness in protecting metals from corrosion Wang et al., 2006.

Charge-Transfer Chromophores

Peripheral donor-substituted N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline and related compounds have been synthesized and demonstrated to form charge-transfer chromophores with tetracyanoethylene (TCNE) or 7,7,8,8-tetracyanoquinodimethane (TCNQ). These studies reveal the nonplanarity of the donor–acceptor chromophores and their efficient intramolecular charge-transfer interactions, contributing to advancements in electronic and optoelectronic materials Chen et al., 2011.

Cyclization Reactions

Research on the cyclization of enediynes to iodinated benzo[a]carbazoles, involving N,N-dimethyl 2-[2-(2-ethynylphenyl)ethynyl]anilines, underscores the compound's role in facilitating iodine-mediated cascade cyclizations. These findings contribute to the synthetic methodology in organic chemistry, particularly in the synthesis of complex heterocyclic compounds Chen et al., 2011.

Optical and Electronic Properties

The synthesis and characterization of azo-based phenylthiophene Schiff bases, including N,N-dimethyl derivatives, have provided insight into their crystal structures and optical properties. These materials have been shown to exhibit significant π−π stacking and hydrogen bonding interactions, which are crucial for their applications in nonlinear optics (NLO) and optoelectronic devices Shili et al., 2020.

Polymerization Catalysts

Studies on the polymerization reactions of ε-caprolactone have utilized complexes formed with N,N-dimethyl-4-[1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazol-2-yl]aniline, showcasing their efficiency as catalysts. These investigations provide valuable insights into the mechanistic and kinetic aspects of polymerization, which are important for the development of new polymeric materials Attandoh et al., 2014.

Eigenschaften

IUPAC Name |

N,N-dimethyl-4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3/c1-14(2)13-22-18-8-6-5-7-17(18)20-19(22)15-9-11-16(12-10-15)21(3)4/h5-12H,1,13H2,2-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PULOZDHKYXSVNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2558282.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3,3,3-trifluoropropanamide](/img/structure/B2558283.png)

![2-amino-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2558284.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl 3-(trifluoromethyl)benzenesulfonate](/img/structure/B2558287.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2558288.png)

![(Z)-2-cyano-3-(furan-2-yl)-N-[4-[(2-methylimidazol-1-yl)methyl]phenyl]prop-2-enamide](/img/structure/B2558290.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2558297.png)